2,2-Dibromo-3-oxo-butyric acid ethyl ester

CAS No.: 89415-67-8

Cat. No.: VC2036914

Molecular Formula: C6H8Br2O3

Molecular Weight: 287.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89415-67-8 |

|---|---|

| Molecular Formula | C6H8Br2O3 |

| Molecular Weight | 287.93 g/mol |

| IUPAC Name | ethyl 2,2-dibromo-3-oxobutanoate |

| Standard InChI | InChI=1S/C6H8Br2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3 |

| Standard InChI Key | IITXNQIANVXHOS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C(=O)C)(Br)Br |

| Canonical SMILES | CCOC(=O)C(C(=O)C)(Br)Br |

Introduction

Chemical Identity and Structural Properties

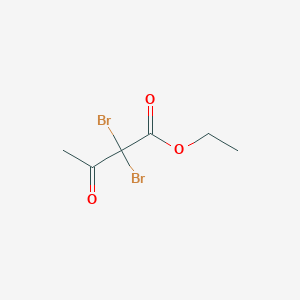

2,2-Dibromo-3-oxo-butyric acid ethyl ester, with the IUPAC name ethyl 2,2-dibromo-3-oxobutanoate, is an organic compound characterized by a dibromo substitution at the alpha position of an acetoacetic ester. The compound has the molecular formula C6H8Br2O3 and a molecular weight of 287.93 g/mol. It is identifiable through its unique CAS registry number 89415-67-8 .

The compound contains a carbonyl group adjacent to a quaternary carbon bearing two bromine atoms, followed by another carbonyl group in an ester linkage. This structural arrangement contributes to its reactivity profile and utility in organic synthesis.

Physical and Chemical Properties

The key physical and chemical properties of 2,2-Dibromo-3-oxo-butyric acid ethyl ester are summarized in Table 1.

| Property | Value |

|---|---|

| Molecular Formula | C6H8Br2O3 |

| Molecular Weight | 287.93 g/mol |

| Physical State | Crystalline solid |

| XLogP3-AA | Approximately 2 (estimated) |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Exact Mass | 287.88197 Da |

| IUPAC Name | ethyl 2,2-dibromo-3-oxobutanoate |

| Synonyms | Ethyl 2,2-dibromoacetoacetate, Butanoic acid, 2,2-dibromo-3-oxo-, ethyl ester |

Table 1: Physical and chemical properties of 2,2-Dibromo-3-oxo-butyric acid ethyl ester

Synthesis Methods

The synthesis of 2,2-Dibromo-3-oxo-butyric acid ethyl ester typically involves the bromination of ethyl acetoacetate. This section outlines the primary synthetic approaches documented in the literature.

Bromination of Ethyl Acetoacetate

The most common synthesis method involves the direct bromination of ethyl acetoacetate. The reaction is typically carried out in a suitable solvent such as dichloromethane with a catalyst like iron(III) bromide at room temperature. The product is then purified through recrystallization.

The reaction proceeds through an electrophilic substitution at the alpha position of ethyl acetoacetate, with the enol form serving as the reactive intermediate. The dibromo product is obtained through sequential bromination reactions.

Alternative Synthesis Approaches

While direct bromination is the most straightforward approach, alternative methods have been developed for specific applications or to overcome limitations of the standard procedure. These may include:

-

Bromine in combination with various Lewis acids

-

N-Bromosuccinimide (NBS) as a brominating agent

-

Specific catalytic systems designed to enhance selectivity

Applications in Organic Synthesis

2,2-Dibromo-3-oxo-butyric acid ethyl ester serves as a valuable intermediate in organic synthesis due to its reactivity profile. The presence of two bromine atoms at the alpha position makes it particularly useful for various transformations.

Synthesis of Heterocyclic Compounds

One significant application is in the synthesis of heterocyclic compounds, particularly thiazoles. The compound reacts with thioamides to form thiazole derivatives, which are important structural motifs in pharmaceuticals and natural products .

For example, the reaction with Boc-glycinethioamide in ethanol reportedly produces Boc-protected thiazole carboxylate with yields of 81.7-89.6% :

| Method | Conditions | Yield |

|---|---|---|

| A | Thioamide in isopropanol, 20-25°C, 5h | 89.6% |

| B | Thioamide in ethanol with KHCO3, overnight | 81.7% |

Table 2: Reaction conditions and yields for thiazole synthesis using 2,2-Dibromo-3-oxo-butyric acid ethyl ester

Decarboxylative Halogenation Reactions

The compound can participate in decarboxylative halogenation reactions, which are important for the synthesis of organic halides. These reactions typically involve the loss of carbon dioxide to generate new carbon-halogen bonds .

Pyrazole Synthesis

The compound has been utilized in the synthesis of pyrazole derivatives, which have significant applications in medicinal chemistry. Pyrazoles synthesized using this intermediate have been investigated for their antioxidant properties and biological activities .

Reaction Mechanisms

Understanding the reaction mechanisms involving 2,2-Dibromo-3-oxo-butyric acid ethyl ester is crucial for optimizing its use in organic synthesis.

Nucleophilic Substitution

The primary reaction pathway for 2,2-Dibromo-3-oxo-butyric acid ethyl ester typically involves nucleophilic substitution. The bromine atoms serve as good leaving groups, allowing for substitution by various nucleophiles. The carbonyl group adjacent to the dibromo carbon enhances the electrophilicity of this position.

Radical Mechanisms

In certain conditions, particularly photochemical reactions, 2,2-Dibromo-3-oxo-butyric acid ethyl ester can participate in radical mechanisms. The carbon-bromine bond can undergo homolytic cleavage under UV irradiation or in the presence of radical initiators, generating reactive intermediates that can participate in further transformations .

Comparison with Related Compounds

Comparison with Mono-brominated Analogue

2,2-Dibromo-3-oxo-butyric acid ethyl ester differs from its mono-brominated counterpart, ethyl 2-bromo-3-oxobutanoate (CAS: 609-13-2), in both reactivity and physical properties. Table 3 presents a comparison of these related compounds.

| Property | 2,2-Dibromo-3-oxo-butyric acid ethyl ester | Ethyl 2-bromo-3-oxobutanoate |

|---|---|---|

| Molecular Formula | C6H8Br2O3 | C6H9BrO3 |

| Molecular Weight | 287.93 g/mol | 209.04 g/mol |

| CAS Number | 89415-67-8 | 609-13-2 |

| Physical State | Crystalline solid | Oil (colorless) |

| Boiling Point | Not reported | 106-108°C (18 Torr) |

| Density | Not reported | 1.4294 |

| Refractive Index | Not reported | 1.4630 (estimated) |

| Reactivity | Higher due to two leaving groups | Lower than dibromo analogue |

Table 3: Comparison of 2,2-Dibromo-3-oxo-butyric acid ethyl ester with its mono-brominated analogue

Reactivity Differences

The presence of two bromine atoms in 2,2-Dibromo-3-oxo-butyric acid ethyl ester enhances its reactivity compared to mono-brominated counterparts like ethyl 2-bromo-3-oxobutanoate. This increased reactivity can be attributed to:

-

Greater electronegativity effect from two bromine atoms

-

Enhanced leaving group ability

-

Potential for sequential substitution reactions

-

Different steric environment around the reaction center

| Solvent | Solubility |

|---|---|

| Chloroform | Slightly soluble |

| Ethyl Acetate | Slightly soluble |

| Methanol | Slightly soluble |

Table 4: Solubility profile of 2,2-Dibromo-3-oxo-butyric acid ethyl ester in common solvents

Current Research and Development

Recent research has focused on exploring new applications of 2,2-Dibromo-3-oxo-butyric acid ethyl ester in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications.

Method Development for Thiazole Synthesis

Researchers have developed optimized methods for thiazole synthesis using 2,2-Dibromo-3-oxo-butyric acid ethyl ester as a key reagent. Different reaction conditions have been investigated to improve yields and selectivity .

Exploration in Medicinal Chemistry

The utility of 2,2-Dibromo-3-oxo-butyric acid ethyl ester in medicinal chemistry continues to expand, with applications in the synthesis of compounds with potential antimicrobial, antioxidant, and other biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume